

Biotin-PEG3-Propargyl: A Technical Guide to its Solubility in DMSO

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Compound of Interest

Compound Name: *Biotin-PEG3-propargyl*

Cat. No.: *B15540984*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of **Biotin-PEG3-propargyl** in Dimethyl Sulfoxide (DMSO), a critical parameter for its effective use in various biochemical and therapeutic applications. This document outlines the qualitative and quantitative solubility data available for **Biotin-PEG3-propargyl** and structurally related compounds, details experimental protocols for solubility determination, and illustrates its application in relevant biological pathways.

Core Properties and Solubility Profile

Biotin-PEG3-propargyl is a heterobifunctional molecule that integrates a biotin moiety for high-affinity binding to avidin and streptavidin, a hydrophilic 3-unit polyethylene glycol (PEG) spacer, and a terminal propargyl group for click chemistry reactions. The inclusion of the PEG spacer is known to enhance the aqueous solubility of biotin and also influences its solubility in organic solvents like DMSO.^{[1][2][3]} While specific quantitative solubility data for **Biotin-PEG3-propargyl** in DMSO is not consistently published across all suppliers, the available information and data from analogous compounds indicate a high degree of solubility.

Biotin itself is known to be highly soluble in DMSO.^{[4][5][6]} The addition of a PEG linker further enhances the solubility of biotin derivatives in various solvents.^[2]

Quantitative Solubility Data

Precise, experimentally verified quantitative solubility data for **Biotin-PEG3-propargyl** in DMSO is not readily available in public literature. However, data for structurally similar Biotin-PEG3 compounds provide a strong indication of its solubility profile. The following table summarizes the available quantitative and qualitative solubility data for **Biotin-PEG3-propargyl** and related molecules in DMSO.

Compound	Molecular Weight (g/mol)	Solvent	Reported Solubility	Source
Biotin-PEG3-propargyl	413.53	DMSO	Soluble (qualitative)	[7]
Biotin-PEG3-Azide	444.55	DMSO	44.45 mg/mL (100 mM)	[8]
Biotin-PEG3-acid	447.55	DMSO	100 mg/mL (223.44 mM) (requires sonication)	[9]
Biotin-NHS	341.4	DMSO	~20 mg/mL	[10]
Biotin	244.31	DMSO	High solubility, up to ~50 mg/mL	[5][11]

Note: The quantitative data for related compounds should be considered as estimates for **Biotin-PEG3-propargyl**. Experimental verification is highly recommended for precise applications.

Experimental Protocol: Determination of Equilibrium Solubility in DMSO

The following protocol outlines a general method for determining the equilibrium solubility of **Biotin-PEG3-propargyl** in DMSO using the shake-flask method, followed by analysis.

Materials:

- **Biotin-PEG3-propargyl**
- Anhydrous DMSO
- Vortex mixer
- Thermostatic shaker incubator
- Microcentrifuge
- Calibrated pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or other quantitative analytical instrumentation.

Procedure:

- Preparation of Supersaturated Solutions:
 - Add an excess amount of **Biotin-PEG3-propargyl** to a series of vials. The exact amount should be more than what is expected to dissolve.
 - Pipette a precise volume of DMSO into each vial.
- Equilibration:
 - Securely cap the vials.
 - Place the vials in a thermostatic shaker incubator set to the desired experimental temperature (e.g., 25 °C).
 - Allow the mixture to shake for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.
- Phase Separation:
 - After equilibration, remove the vials and let them stand to allow any undissolved solute to settle.

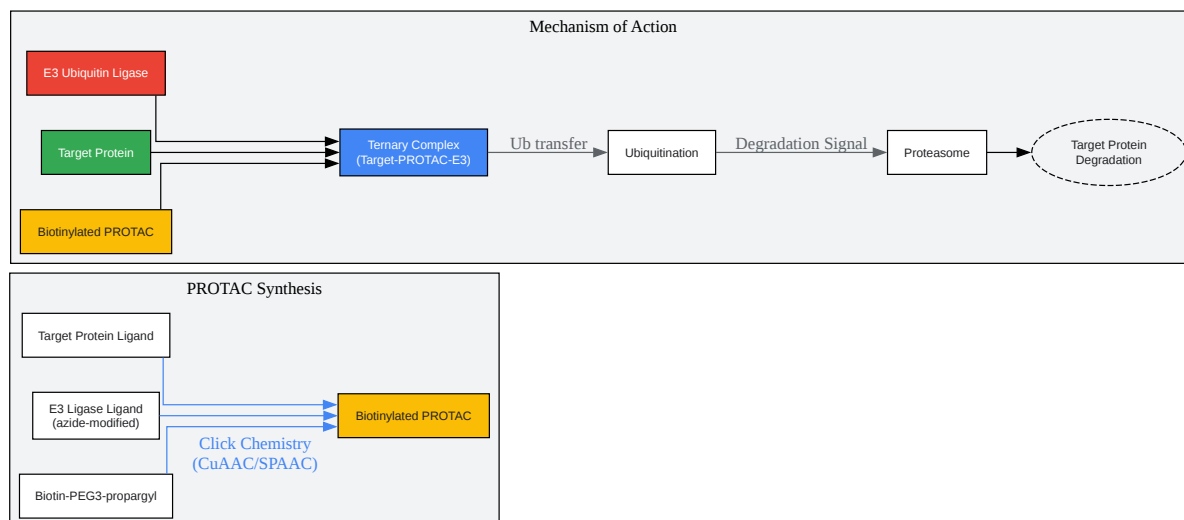
- To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes).
- Sample Analysis:
 - Carefully aspirate a known volume of the clear supernatant from each vial, ensuring no solid material is transferred.
 - Dilute the supernatant with a suitable solvent (e.g., DMSO or a mobile phase component) to a concentration within the linear range of the analytical method.
 - Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique to determine the concentration of **Biotin-PEG3-propargyl**.
- Calculation:
 - Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the equilibrium solubility of **Biotin-PEG3-propargyl** in DMSO at the specified temperature.

Applications and Relevant Workflows

Biotin-PEG3-propargyl is a versatile tool in chemical biology and drug discovery, primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the biotinylation of various molecules through click chemistry.^[12]

PROTAC Synthesis and Mechanism of Action

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.^{[9][12]} **Biotin-PEG3-propargyl** can be used to construct PROTACs where the propargyl group is reacted with an azide-modified E3 ligase ligand or target protein ligand via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reaction. The biotin moiety can then be used for purification, detection, or immobilization of the PROTAC or its protein complexes.

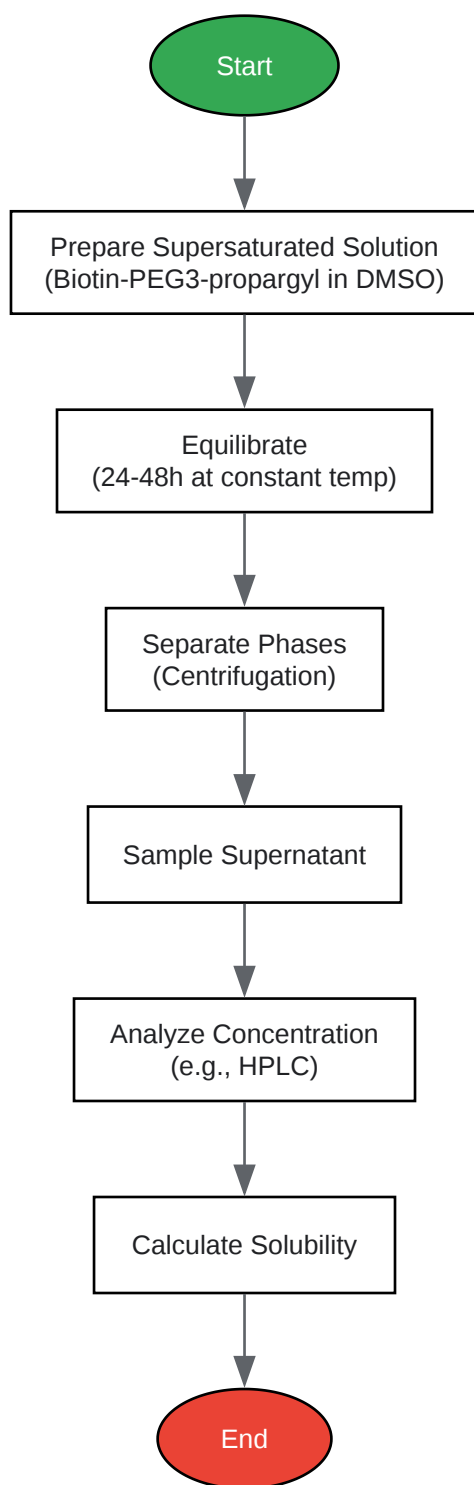


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Caption: Workflow of PROTAC synthesis using **Biotin-PEG3-propargyl** and its mechanism of action.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of **Biotin-PEG3-propargyl** in DMSO.



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